Agavoside I

Description

Historical Perspectives on Agavoside I Research

The scientific journey toward the characterization of this compound is rooted in the broader historical investigation of the chemical constituents of the Agave genus. For centuries, various Agave species have been utilized in traditional medicine, which prompted modern phytochemical studies to identify the bioactive compounds responsible for their therapeutic properties.

The earliest systematic studies of Agave saponins date back to the mid-20th century. However, it was the advancement of spectroscopic techniques in the late 20th century that enabled the isolation and structural elucidation of numerous complex glycosides. A pivotal moment in this research was the work conducted on Agave cantala. In 1990, a research team led by G.C. Uniyal published a significant paper detailing the isolation and characterization of new steroidal glycosides from this plant. nih.gov Their work, which utilized methods such as 13C-NMR spectroscopy and fast atom bombardment mass spectrometry, laid the groundwork for the identification of a series of related compounds, including this compound. nih.govsci-hub.se While the 1990 paper by Uniyal and colleagues specifically named Agaveside A and B, subsequent comprehensive reviews and phytochemical databases have cataloged this compound as a constituent of Agave cantala, building upon this foundational research. sci-hub.se

Classification of this compound within Steroidal Saponins

This compound is classified as a steroidal saponin, a major class of secondary metabolites. Saponins are glycosides, meaning they consist of a non-sugar aglycone (the sapogenin) and a sugar moiety. In the case of steroidal saponins, the aglycone is a steroid nucleus.

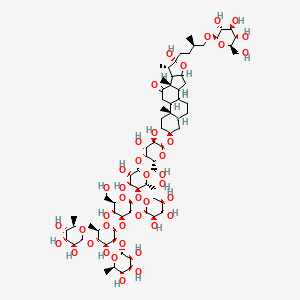

The basic structure of this compound features a furostanol nucleus, which is a common characteristic of many saponins found in the Agave genus. sci-hub.seontosight.ai This classification is based on the structure of the aglycone. Steroidal saponins are broadly divided into two main types based on their aglycone skeleton: spirostanol and furostanol types. sci-hub.se The furostanol-type saponins are considered biogenetic precursors to the spirostanol-type. sci-hub.se The specific sugar molecules and their linkage to the aglycone are crucial for the definitive identification and classification of individual saponins like this compound. In this compound, a glucose molecule is attached at the 3-position and a rhamnose molecule is attached at the 4-position of the furostanol nucleus. ontosight.ai

Table 1: Structural Classification of this compound

| Feature | Classification | Description |

| Main Class | Saponin | A glycoside that has a characteristic foaming property when shaken in water. |

| Sub-Class | Steroidal Saponin | A saponin with a steroid aglycone. |

| Aglycone Type | Furostanol | Characterized by a furostan ring system as part of the steroidal backbone. sci-hub.seontosight.ai |

| Glycosidic Linkage | Glycosidic Bond | The sugar moieties are linked to the aglycone via glycosidic bonds. |

| Sugar Moieties | Glucose, Rhamnose | Specific sugar units attached to the furostanol nucleus at defined positions. ontosight.ai |

Academic Significance of this compound in Natural Product Discovery and Phytochemistry

The academic significance of this compound lies in several key areas of natural product discovery and phytochemistry.

Firstly, the intricate structure of this compound and other related steroidal saponins presents a considerable challenge for isolation and structural elucidation. The development and application of advanced spectroscopic methods, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, have been instrumental in characterizing these complex molecules. sci-hub.seanalis.com.mynih.gov The detailed analysis of the NMR spectra of these compounds, including the chemical shifts and coupling constants of the protons and carbons, allows for the precise determination of the stereochemistry and the sequence and linkage of the sugar chains. sci-hub.seox.ac.uk This, in turn, contributes to the broader understanding of the structural diversity of natural products.

Secondly, this compound and its chemical relatives serve as important chemotaxonomic markers. researchgate.net Chemotaxonomy is the classification of organisms based on their chemical constituents. sci-hub.se The presence and distribution of specific saponins within different Agave species can provide valuable insights into their phylogenetic relationships. sci-hub.se The unique structural features of this compound contribute to the chemical fingerprint of the species in which it is found, aiding in plant identification and classification.

Finally, the exploration of the biological activities of steroidal saponins from Agave is a significant area of research. While this article does not delve into specific therapeutic applications, the reported anti-inflammatory, antioxidant, and antimicrobial properties of compounds like this compound make them subjects of interest for further scientific investigation. ontosight.ai These preliminary findings underscore the potential of this compound as a lead compound in drug discovery and development, driving further research into its mechanisms of action and potential applications in medicine. ontosight.ainih.gov

Table 2: Research Findings on this compound and Related Compounds

| Research Area | Key Findings | Significance |

| Isolation & Structure | Isolated from Agave cantala and its structure elucidated using advanced spectroscopic techniques. nih.govsci-hub.se | Contributes to the growing library of known natural products and showcases the power of modern analytical methods. |

| Chemotaxonomy | The unique structure of this compound serves as a chemical marker for Agave species. sci-hub.seresearchgate.net | Aids in the classification and phylogenetic understanding of the Agave genus. |

| Biological Activity | Exhibits anti-inflammatory, antioxidant, and antimicrobial properties in preliminary studies. ontosight.ai | Highlights its potential as a lead compound for further pharmacological research and drug discovery. ontosight.ai |

Properties

CAS No. |

58572-17-1 |

|---|---|

Molecular Formula |

C74H122O41 |

Molecular Weight |

1667.7 g/mol |

IUPAC Name |

(6R,7S,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-4-hydroxy-6-methyl-3,5-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |

InChI |

InChI=1S/C74H122O41/c1-23(21-99-64-52(92)48(88)44(84)35(17-75)105-64)10-13-74(98)24(2)40-34(115-74)15-32-30-9-8-28-14-29(11-12-72(28,6)31(30)16-39(80)73(32,40)7)104-68-55(95)49(89)59(37(19-77)107-68)110-69-56(96)50(90)60(38(20-78)108-69)111-71-63(114-65-51(91)43(83)33(79)22-100-65)61(45(85)36(18-76)106-71)112-70-62(113-67-54(94)47(87)42(82)26(4)102-67)57(97)58(27(5)103-70)109-66-53(93)46(86)41(81)25(3)101-66/h23-38,40-71,75-79,81-98H,8-22H2,1-7H3/t23-,24+,25-,26-,27-,28+,29+,30?,31?,32?,33-,34?,35-,36-,37-,38-,40?,41-,42-,43+,44-,45-,46+,47+,48+,49-,50-,51-,52-,53+,54+,55-,56-,57+,58-,59+,60-,61+,62+,63-,64-,65+,66-,67-,68-,69+,70-,71+,72+,73-,74-/m1/s1 |

InChI Key |

CBAAURVXZXOKCC-LKICMATPSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)O[C@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O[C@H]8CC[C@]9([C@H](C8)CCC1C9CC(=O)[C@]2(C1CC1C2[C@@H]([C@](O1)(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)C)CO)CO)CO)O)C)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Agavoside I

Botanical Sources of Agavoside I: Focus on Agave Species

This compound is a secondary metabolite that has been identified within the Agave genus, which belongs to the family Asparagaceae (formerly Agavaceae). ontosight.aiwikipedia.orgsci-hub.se Saponins, including this compound, are part of the plant's natural defense mechanisms. nih.gov

Research has led to the isolation and identification of this compound from specific species within the Agave genus. The primary documented botanical sources for this compound are Agave americana and Agave cantala. honeybee.org In Agave americana, this compound is one of several steroidal saponins found in the leaves. honeybee.org

| Botanical Source | Family | Compound Mentioned |

| Agave americana | Asparagaceae | This compound |

| Agave cantala | Asparagaceae | This compound |

The geographic distribution of plants containing this compound is directly linked to the native and cultivation ranges of the source species.

Agave americana : Commonly known as the century plant or maguey, this species is native to Mexico and the United States, particularly Texas. wikipedia.org Due to its widespread cultivation for ornamental and agricultural purposes, it has become naturalized in various parts of the world, including South America, the Mediterranean Basin, Africa, India, China, and Australia. wikipedia.org

Agave cantala : This species is also found in tropical regions and is cultivated, often in fields. honeybee.org

The genus Agave itself is endemic to the Americas, with its highest diversity centered in Mexico. The plants are adapted to arid and semi-arid climates, though they are also found in tropical and subtropical regions. sci-hub.se

Specific Agave Species Documented for this compound Content

Ontogenetic and Environmental Factors Influencing this compound Accumulation

The concentration and accumulation of steroidal saponins like this compound in Agave plants are not static. They are influenced by a combination of ontogenetic (developmental stage) and environmental factors. While research specifically detailing these effects on this compound is limited, general principles applicable to saponins in Agave and other plants can be inferred.

Ontogenetic Factors (Plant Age/Ripeness): The developmental stage of a plant plays a crucial role in the concentration of secondary metabolites. Studies on Agave species have shown that the saponin content can vary significantly with plant maturity. For instance, in some Agave species, the total saponin content is higher in immature plants compared to mature ones. nih.gov The production of these compounds is linked to the plant's defense needs, which change throughout its life cycle. nih.gov

Environmental Factors: Various environmental stressors and conditions can impact the biosynthesis and accumulation of saponins.

Light: Light intensity, quality, and duration are fundamental factors affecting plant growth and photosynthesis, which in turn influences the production of secondary metabolites. oregonstate.eduyoutube.com

Temperature: Temperature affects most plant physiological processes, including the enzymatic reactions involved in the synthesis of complex molecules like saponins. oregonstate.eduhydrofarm.com

Growing Conditions: General growing conditions, which encompass soil type, altitude, and competition from other plants, are critical factors that influence the chemical profile of a plant, including its saponin content. nih.gov

Localization of this compound within Plant Tissues and Organs

Steroidal saponins in the Agave genus are not uniformly distributed throughout the plant. Research indicates that these compounds are typically localized in specific tissues and organs.

Saponins have been isolated from the leaves, flowers, rhizomes, and callus cultures of Agave plants. sci-hub.semdpi.com The leaves, in particular, are frequently reported as a primary site of saponin accumulation. nih.govhoneybee.org This localization is consistent with their proposed role as defense compounds, protecting the photosynthetically active and often succulent leaves from herbivores and pathogens. nih.gov Therefore, it is probable that this compound is predominantly found in the leaves of Agave americana and Agave cantala. nih.govhoneybee.org

Biosynthesis of Agavoside I

Precursor Metabolic Pathways in Agavoside I Biosynthesis

The construction of this compound is not an isolated process but rather the culmination of several fundamental metabolic pathways that provide the necessary building blocks. These pathways, primarily the mevalonate, methylerythritol phosphate, and shikimate pathways, are central to the production of a vast array of secondary metabolites in plants.

Mevalonate Pathway Contribution to Steroidal Skeleton Formation

The steroidal backbone of this compound, like other steroidal saponins, originates from the mevalonate (MVA) pathway. nih.govmdpi.com This pathway, located in the cytoplasm of plant cells, is the primary route for the synthesis of isoprenoids. nih.govresearchgate.net The process begins with acetyl-CoA, which undergoes a series of enzymatic conversions to produce the five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govviper.ac.in

The key steps in the MVA pathway leading to the steroidal precursor are as follows:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. mdpi.com

A third molecule of acetyl-CoA is added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). bspublications.net

HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, a critical rate-limiting step in the pathway. researchgate.net

Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP. mdpi.com

IPP is isomerized to DMAPP. nih.gov

These C5 units are then sequentially condensed to form larger isoprenoid molecules. Specifically, two molecules of IPP and one molecule of DMAPP combine to form the 15-carbon (C15) farnesyl pyrophosphate (FPP). nih.gov Two molecules of FPP are then joined head-to-head to create the 30-carbon (C30) compound, squalene. nih.gov Squalene is subsequently oxidized to 2,3-oxidosqualene, which serves as the direct precursor for the cyclization reactions that form the steroidal skeleton. nih.govmdpi.com While the MVA pathway is considered the main contributor to steroidal backbones, there is interplay with other pathways. researchgate.netplos.org

Methylerythritol Phosphate (MEP) Pathway Interplay in this compound Precursors

While the MVA pathway is central to the formation of the steroidal core, the methylerythritol phosphate (MEP) pathway also plays a role in providing isoprenoid precursors. mdpi.com The MEP pathway, located in the plastids of plant cells, is an alternative route for the synthesis of IPP and DMAPP. rsc.orgpnas.orgrsc.org This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. rsc.orgpnas.org

Although the MEP pathway is primarily associated with the biosynthesis of monoterpenes, diterpenes, and carotenoids, there is evidence of "crosstalk" between the MVA and MEP pathways. rsc.orgfrontiersin.org This means that isoprenoid precursors can be exchanged between the cytoplasm and plastids, allowing for a degree of integration between the two pathways. rsc.orgfrontiersin.org This interplay ensures a steady supply of the necessary building blocks for the synthesis of complex molecules like this compound. The MEP pathway consists of seven enzymatic steps, starting with the formation of 1-deoxy-D-xylulose 5-phosphate (DXP) and culminating in the production of IPP and DMAPP. rsc.org

Enzymatic Steps and Key Enzymes in this compound Biosynthetic Cascade

The assembly of this compound from its precursors is orchestrated by a suite of highly specific enzymes. These biocatalysts are responsible for the key transformations that create the final, biologically active molecule.

Glycosyltransferase Activity in this compound Formation

A defining feature of this compound is the presence of sugar moieties attached to its steroidal aglycone. The attachment of these sugars is catalyzed by a class of enzymes known as glycosyltransferases (GTs). nih.govsigmaaldrich.comnumberanalytics.com GTs are responsible for the formation of glycosidic bonds by transferring a sugar residue from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule, which in this case is the steroidal backbone. nih.govnumberanalytics.comcazypedia.org

The process of glycosylation is highly specific, with different GTs recognizing specific sugar donors and acceptor sites on the aglycone. sigmaaldrich.comfrontiersin.org This specificity ensures the correct assembly of the glycan chains, which is crucial for the biological activity of the saponin. The synthesis of the oligosaccharide chains often occurs in a stepwise manner, with sequential additions of monosaccharides catalyzed by different GTs. nih.gov The enzymes involved in these reactions are often organized in multi-protein complexes within the Golgi apparatus. frontiersin.org

Cytochrome P450 Monooxygenases in this compound Modifications

After the formation of the basic steroidal skeleton, it undergoes a series of modifications, primarily hydroxylations, which are catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netuq.edu.aunih.govuniprot.org These enzymes are a large and diverse family of heme-containing proteins that play a critical role in the metabolism of a wide range of endogenous and exogenous compounds. mdpi.com

In the biosynthesis of steroidal saponins, CYPs introduce hydroxyl groups at specific positions on the steroidal backbone. researchgate.net These hydroxylations increase the polarity of the molecule and provide attachment points for the sugar moieties added by glycosyltransferases. The regio- and stereospecificity of these hydroxylation reactions are key to generating the vast diversity of steroidal saponins found in nature. mdpi.com The catalytic cycle of CYPs involves the binding of the substrate, transfer of electrons from a redox partner, and activation of molecular oxygen to form a highly reactive iron-oxo species that performs the oxidation reaction. mdpi.com

Molecular Regulation of this compound Biosynthesis at Transcriptional and Post-Transcriptional Levels

Current scientific literature does not provide specific details on the molecular regulation of this compound biosynthesis. Research has extensively covered the general pathways of steroidal saponin biosynthesis, the class to which this compound belongs, but the precise transcriptional and post-transcriptional control mechanisms governing the synthesis of this particular compound have not been elucidated.

Generally, the biosynthesis of steroidal saponins in plants is understood to be a complex process regulated at multiple levels. wikipedia.org This regulation involves the coordinated expression of genes encoding the enzymes of the mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.net Subsequent steps leading to the steroidal backbone and its glycosylation are also under tight genetic control.

Transcriptional Regulation (General Overview for Steroidal Saponins):

At the transcriptional level, the expression of genes involved in saponin biosynthesis is controlled by various transcription factors (TFs). nih.gov These proteins bind to specific sequences in the promoter regions of target genes, thereby activating or repressing their transcription. wikipedia.org Families of transcription factors such as MYB, bHLH, and WRKY have been implicated in regulating the biosynthesis of other secondary metabolites, including different types of saponins and flavonoids in various plant species. mdpi.com For instance, the activation of early flavonoid biosynthetic genes is regulated by specific R2R3-MYB proteins. nih.gov It is hypothesized that similar TF families could be involved in the regulation of this compound biosynthesis, but direct experimental evidence is currently lacking.

Elicitors, which are signal molecules, can also induce the transcription of genes related to secondary metabolite production as part of a plant's defense response. nih.gov However, specific elicitors that trigger this compound synthesis have not been identified.

Post-Transcriptional Regulation (General Overview):

Post-transcriptional regulation controls gene expression after an RNA transcript has been produced. pressbooks.pub This can involve processes such as alternative splicing of pre-mRNA, regulation of mRNA stability, and control of mRNA translation into protein. pressbooks.pub Non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are known to play crucial roles in post-transcriptionally regulating gene expression, often by targeting mRNA for degradation or inhibiting its translation. nih.gov While these mechanisms are fundamental to gene regulation in plants, their specific role in the biosynthesis of this compound remains an uninvestigated area of research.

Biotechnological Approaches for Enhancing this compound Production via Metabolic Engineering

There is currently no published research detailing specific biotechnological or metabolic engineering strategies aimed at enhancing the production of this compound. The general principles of metabolic engineering, however, offer a theoretical framework for how this compound yields could potentially be increased in the future.

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. mdpi.com This can be achieved in either the native plant producer or in a heterologous host system, such as yeast or bacteria. frontiersin.org

Potential Metabolic Engineering Strategies (Hypothetical for this compound):

A primary goal of metabolic engineering in agriculture is to enhance crop yield and the production of valuable compounds. alliedacademies.org To increase the production of a specific saponin like this compound, several strategies could theoretically be employed:

Overexpression of Key Biosynthetic Genes: Identifying and overexpressing the genes that encode rate-limiting enzymes in the this compound biosynthetic pathway could increase the metabolic flux towards the final product. nih.gov

Upregulation of Regulatory Factors: Enhancing the expression of specific transcription factors that positively regulate the this compound pathway could simultaneously activate multiple genes in the cascade.

Blocking Competing Pathways: Downregulating or knocking out genes in pathways that compete for the same precursors could divert more of the initial substrates towards this compound synthesis.

Heterologous Production: The entire biosynthetic pathway for this compound could be reconstructed in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govnih.gov These microorganisms can be grown in large-scale fermenters, potentially offering a more controlled and scalable production platform compared to agricultural cultivation. nih.gov

These approaches have been successfully applied to increase the production of other valuable plant-derived molecules, such as flavonoids and other types of saponins. frontiersin.orgmdpi.com However, their application to this compound is contingent on the foundational discovery of the specific genes and regulatory networks involved in its biosynthesis. Advanced genetic engineering tools, such as CRISPR-Cas9, offer precise methods for making targeted genomic modifications and could be instrumental in future efforts to engineer plants or microbes for enhanced this compound production. agriculturejournal.org

Chemical Modification and Synthetic Derivatives of Agavoside I

Semi-Synthesis Strategies for Agavoside I Derivatives

Semi-synthesis, which uses naturally occurring compounds as starting materials for chemical synthesis, is a prevalent strategy for creating derivatives of complex molecules like this compound. nih.gov This approach is often more efficient than total synthesis, as the complex, stereochemically rich core of the molecule is already assembled by nature. For this compound, semi-synthetic strategies can be broadly divided into modifications of the glycosidic chain and derivatization of the aglycone.

The single β-D-galactopyranosyl unit at the C-3 position of this compound is a prime target for chemical modification. Altering the glycosidic portion of the molecule can significantly influence its physical properties and biological interactions.

Strategies for glycosidic chain modification often involve two main approaches:

Glycosidic Extension: Building upon the existing galactose unit to create di- or oligosaccharide chains. This can be achieved by first protecting the hydroxyl groups on the aglycone, selectively deprotecting the desired hydroxyl on the galactose moiety, and then coupling it with an activated sugar donor.

Neoglycosylation: This involves the complete removal of the natural sugar and its replacement with a different carbohydrate or a carbohydrate mimetic. A more direct approach involves creating analogs with different glycosidic linkages. For example, a chemoselective reaction between an unactivated reducing sugar and an oxyamine can form an oxime-linked neoglycoside. This strategy has been successfully applied to digitoxin analogs, creating a panel of derivatives with diversified and unnatural glycosidic linkages, which in some cases led to potent and selective cytotoxins. researchgate.net This highlights that the nature of the linkage itself, not just the sugar unit, is a critical determinant of biological activity. researchgate.net

The synthesis of more complex saponins, such as gitonin from tigogenin, demonstrates the practical application of these glycosylation strategies. mdpi.comacs.org In this synthesis, a cascade two-step glycosylation and Schmidt's inverse procedure were employed to efficiently construct the branched tetrasaccharide chain, showcasing advanced methods that could be adapted for elaborating the glycosidic structure of this compound. mdpi.com

The aglycone of this compound is hecogenin, a (25R)-5α-spirostan-3β-ol substituted with an oxo group at the C-12 position. This steroidal core offers several reactive sites for chemical modification. Hecogenin, being readily available from sisal plants, has served as a precursor for the synthesis of various steroidal compounds. scielo.brnih.gov

Key sites for derivatization on the this compound aglycone include:

The C-3 Hydroxyl Group: Before glycosylation, this hydroxyl group can be modified. For instance, it can be oxidized to a ketone or esterified with various acids to introduce new functional groups. In the synthesis of diosgenin derivatives, the C-3 hydroxyl group is a common site for glycosylation or the attachment of other moieties to enhance biological activity. nih.gov

The C-12 Carbonyl Group: The ketone at the C-12 position is a key feature of the hecogenin skeleton and, by extension, this compound. This carbonyl group can undergo various reactions, such as reduction to a hydroxyl group, which would yield a tigogenin-like core. It can also be a site for nucleophilic addition or condensation reactions to introduce new substituents.

The Spiroketal System: The F-ring of the spirostane skeleton can be opened under specific acidic conditions, leading to furostanol-type saponins. This transformation dramatically alters the shape and properties of the molecule.

Semi-synthetic work on related steroidal sapogenins like diosgenin and cholesterol has produced extensive libraries of derivatives through reactions such as esterification and the formation of cinnamic acid-like fragments, demonstrating the chemical tractability of these scaffolds. columbia.edu These established synthetic protocols provide a clear roadmap for the potential derivatization of the this compound aglycone.

Glycosidic Chain Modifications of this compound

Total Synthesis Approaches to this compound Analogs

The de novo total synthesis of a complex natural product like this compound is a formidable challenge due to its intricate, stereochemically dense structure. A more common and practical approach in medicinal chemistry is the total synthesis of analogs, often achieved through a convergent strategy where the complex oligosaccharide and the aglycone are synthesized separately and then coupled. acs.orgCurrent time information in Bangalore, IN.

In the context of this compound, this would involve the synthesis of a galactose-containing moiety and its coupling to the hecogenin aglycone, which is itself readily available from natural sources. Therefore, much of the "total synthesis" effort focuses on the efficient and stereoselective construction of the glycosidic bond.

A relevant example is the total synthesis of the spirostanol saponin gitonin. mdpi.com This synthesis started from commercially available tigogenin (the parent aglycone of hecogenin) and isopropyl β-D-1-thiogalactopyranoside. mdpi.com The key steps involved a carefully planned sequence of glycosylation reactions to build the tetrasaccharide chain before coupling it to the aglycone. This work provides a blueprint for how analogs of this compound, perhaps with more complex sugar chains, could be synthesized.

The key challenges and strategies in this synthetic approach include:

Stereoselective Glycosylation: Ensuring the correct stereochemistry (β-linkage for galactose in the case of this compound) of the newly formed glycosidic bond is critical. This is often controlled by the choice of glycosyl donor, promoter, and reaction conditions.

Protecting Group Strategy: A complex series of protection and deprotection steps is required to ensure that only the desired hydroxyl groups on both the sugar and the aglycone react.

Convergent Coupling: The final coupling of the fully assembled oligosaccharide with the aglycone is a crucial step that must be high-yielding to be efficient.

While no complete de novo total synthesis of this compound has been reported, the synthesis of analogs from advanced precursors like hecogenin acetate represents a powerful strategy for accessing novel derivatives for biological evaluation. nih.govmdpi.com

Enzymatic and Microbial Biotransformation of this compound

Biotransformation, using whole microorganisms or isolated enzymes, offers a green and highly specific alternative to traditional chemical synthesis for modifying natural products. researchgate.netjfda-online.com This approach is particularly useful for reactions that are difficult to achieve with conventional chemistry, such as selective hydrolysis or hydroxylation.

Research on steroidal saponins from Agave species has identified several microorganisms capable of modifying their structures. The primary transformation observed is the hydrolysis of glycosidic bonds to yield the aglycone or saponins with shorter sugar chains. For instance, a bacterial strain, Brevibacterium sp. ZG-21, was isolated and shown to efficiently hydrolyze steroidal saponins from sisal waste to produce tigogenin, a close structural relative of this compound's aglycone. researchgate.net This demonstrates the potential for using microbes to specifically cleave the galactose unit from this compound to yield hecogenin.

Other studies have shown that fermentation of agave sap with specific actinomycetes can modify the native saponin profile. Fermentation with Arthrobacter globiformis or Gordonia sp. was found to alter the relative abundance of saponins like magueyoside B. mdpi.com This indicates that microbial consortia can perform a range of transformations beyond simple hydrolysis. Fungi, such as strains of Aspergillus and Absidia, are also known to transform steroidal saponins, producing novel derivatives through hydrolysis and other modifications. acs.org

The key advantages of biotransformation include high specificity, mild reaction conditions (avoiding harsh reagents and protecting groups), and environmental compatibility. researchgate.netresearchgate.net

| Microorganism | Substrate | Transformation Type | Product(s) | Reference |

|---|---|---|---|---|

| Brevibacterium sp. ZG-21 | Steroidal saponins from Agave sisalana | Glycosidic hydrolysis | Tigogenin | researchgate.net |

| Arthrobacter globiformis | Saponins in Agave salmiana sap | Metabolic modification | Modified saponin profile | mdpi.com |

| Gordonia sp. | Saponins in Agave salmiana sap | Metabolic modification | Increased magueyoside B intensity | mdpi.com |

| Absidia coerulea | Steroidal saponins from D. zingiberensis | Structural modification | Five new steroidal saponins | acs.org |

Structural Characterization of Novel this compound Derivatives

The definitive identification of any new semi-synthetic, synthetic, or biotransformed derivative of this compound requires rigorous structural characterization. Modern analytical chemistry provides a powerful toolkit for elucidating the precise structure of these complex molecules, including the nature of the aglycone, the composition and linkage of the sugar chain, and the stereochemistry of new chiral centers.

The standard workflow for characterization typically involves a combination of chromatographic and spectroscopic techniques:

Chromatography: High-Performance Liquid Chromatography (HPLC) is used to isolate and purify the novel derivatives. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact molecular weight and elemental formula of the new compound. acs.org Tandem MS (MS/MS) experiments are used to fragment the molecule, which helps to identify the aglycone and the sequence of the sugar units by observing the sequential loss of monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for complete structure elucidation.

1D NMR: ¹H NMR provides information on the number and type of protons, while ¹³C NMR reveals the carbon skeleton.

2D NMR: A suite of 2D NMR experiments is essential to piece together the structure. Correlation Spectroscopy (COSY) identifies proton-proton couplings within the same spin system (e.g., within a sugar ring). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for connecting different fragments of the molecule, as it shows correlations between protons and carbons over two to three bonds. For example, an HMBC correlation between the anomeric proton of a sugar and a carbon on the aglycone definitively establishes the glycosylation site. scielo.br Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.

Q & A

Basic: What are the recommended chromatographic techniques for isolating Agavoside I from plant sources?

Methodological Answer:

Isolation of this compound typically involves a multi-step process:

Crude Extraction : Use polar solvents (e.g., methanol/water mixtures) for initial extraction, followed by filtration and lyophilization.

Fractionation : Employ column chromatography (e.g., silica gel, Sephadex LH-20) to separate compounds by polarity.

Purification : High-performance liquid chromatography (HPLC) with UV detection (210–280 nm) is critical for final purification. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to optimize separation .

Validation : Confirm purity (>95%) via LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy .

Basic: How can researchers structurally elucidate this compound using spectroscopic methods?

Methodological Answer:

Structural characterization requires:

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to determine molecular formula (e.g., [M+H]+ or [M-H]- ions). Compare observed m/z values with theoretical calculations .

- NMR Analysis : Assign signals via 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. Key signals (e.g., anomeric protons for glycosidic linkages) confirm saccharide moieties .

- Reference Standards : Cross-validate findings with published data for related saponins (e.g., Agavoside A) to identify structural analogs .

Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

Prioritize assays aligned with hypothesized mechanisms:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .

- Anti-inflammatory Activity : Measure inhibition of NO production in LPS-induced macrophages .

- Enzymatic Assays : Test inhibition of α-glucosidase or acetylcholinesterase for metabolic/neuroprotective effects .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .

Advanced: How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Methodological Answer:

- Animal Models : Select rodents (e.g., Sprague-Dawley rats) for bioavailability studies. Administer this compound via oral/intravenous routes to assess absorption and half-life .

- Dose Escalation : Conduct acute toxicity studies (OECD Guideline 423) to determine LD₅₀ and subchronic toxicity over 28 days .

- Bioanalytical Methods : Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) ≤10 ng/mL. Validate parameters: accuracy (85–115%), precision (RSD <15%) .

- Tissue Distribution : Use isotope labeling or whole-body autoradiography to track compound accumulation .

Advanced: What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

Address discrepancies through:

Replication Studies : Repeat experiments under identical conditions (e.g., cell lines, solvent concentrations) .

Meta-Analysis : Pool data from multiple studies to identify trends or confounding variables (e.g., extraction methods, purity levels) .

Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm target engagement (e.g., NF-κB pathway for anti-inflammatory effects) .

Data Transparency : Report negative results and raw datasets to reduce publication bias .

Advanced: How can network pharmacology predict this compound’s multi-target mechanisms?

Methodological Answer:

- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential protein targets .

- Pathway Enrichment : Analyze Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways for enriched biological processes (e.g., apoptosis, inflammation) .

- Molecular Docking : Validate interactions with key targets (e.g., COX-2, Bcl-2) using AutoDock Vina. Prioritize binding affinities ≤-7.0 kcal/mol .

- Experimental Validation : Confirm predictions via Western blot or qPCR for downstream effectors .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how are they mitigated?

Methodological Answer:

Challenges include matrix interference and low abundance. Solutions involve:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove contaminants .

- Sensitivity Enhancement : Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for selective ion transitions .

- Method Validation : Assess recovery rates (≥80%), matrix effects (≤20% signal suppression/enhancement), and stability under storage conditions .

- Internal Standards : Deuterated analogs of this compound improve quantification accuracy .

Advanced: How do researchers ensure reproducibility in this compound studies across laboratories?

Methodological Answer:

- Standardized Protocols : Adopt community-endorsed guidelines (e.g., MIAME for microarray studies) for experimental design .

- Reference Materials : Distribute authenticated this compound samples with certificates of analysis (e.g., NMR, HRMS data) .

- Inter-Laboratory Trials : Participate in round-robin studies to compare results and refine methodologies .

- Open Science Practices : Share detailed protocols, raw data, and code repositories (e.g., GitHub) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.